Unii-UP4NO9901H

描述

The Unique Ingredient Identifier (UNII) “UP4NO9901H” is a non-proprietary, free, unique, unambiguous, nonsemantic, alphanumeric identifier based on a substance’s molecular structure and/or descriptive information . It is used in electronic listing and other regulatory activities throughout product life cycles .

Molecular Structure Analysis

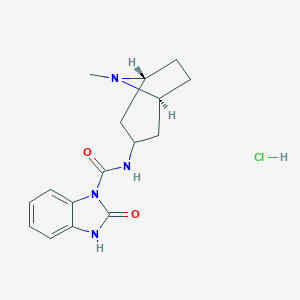

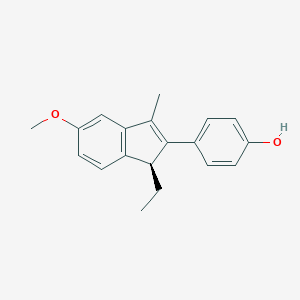

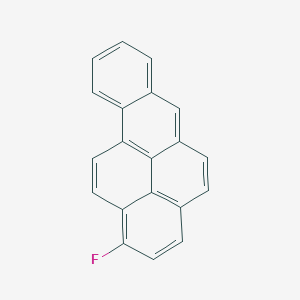

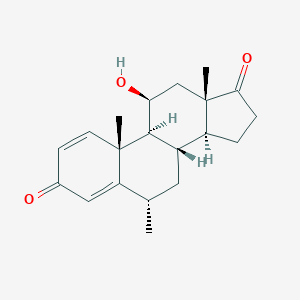

The molecular formula of “Unii-UP4NO9901H” is C20H26O3 . The structure consists of a β-sandwich subdomain followed by α-helical segments .Chemical Reactions Analysis

While specific chemical reactions involving “Unii-UP4NO9901H” are not available, it’s worth noting that the prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures .科学研究应用

Biological Activity and Mechanism of Action

Unii-UP4NO9901H is a steroid compound with a complex structure. Its biological activity primarily revolves around its interaction with steroid receptors, including glucocorticoid receptors (GR) and mineralocorticoid receptors (MR). These interactions modulate various physiological processes, such as inflammation, metabolism, and electrolyte balance .

Anti-Inflammatory Properties

Research suggests that Unii-UP4NO9901H exhibits anti-inflammatory effects by binding to GR and suppressing pro-inflammatory gene expression. It may be explored as a potential therapeutic agent for conditions like rheumatoid arthritis, asthma, and inflammatory bowel diseases .

Metabolic Effects

Unii-UP4NO9901H may impact glucose metabolism and lipid homeostasis. It could be relevant in diabetes research, obesity management, and metabolic syndrome studies. Further investigations are needed to elucidate its precise mechanisms .

Androgenic Properties

As a derivative of androstenedione, Unii-UP4NO9901H may have androgenic effects. Researchers have studied its potential role in muscle growth, athletic performance, and hormonal replacement therapy. However, caution is necessary due to potential adverse effects .

Environmental Applications

Beyond its biological relevance, Unii-UP4NO9901H has implications in environmental science. Researchers investigate its presence in water sources, soil, and sediments. Understanding its fate, transport, and potential ecological impact is crucial for environmental risk assessment.

Pharmacokinetics and Bioavailability

Studies on Unii-UP4NO9901H’s absorption, distribution, metabolism, and excretion are ongoing. Researchers aim to optimize its pharmacokinetic properties for therapeutic use.

作用机制

Unii-UP4NO9901H, also known as Umeclidinium, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications .

Target of Action

Umeclidinium primarily targets the muscarinic subtype 3 (M3) receptors located in the airway smooth muscle . These receptors play a crucial role in controlling the airway’s maintenance by the parasympathetic nervous system .

Mode of Action

Umeclidinium is a long-acting muscarinic antagonist, often referred to as an anticholinergic . It interacts with its targets by inhibiting the binding of acetylcholine to the M3 muscarinic receptors . This action prevents bronchoconstriction, thereby opening up the airways .

Biochemical Pathways

The primary biochemical pathway affected by Umeclidinium involves the inhibition of acetylcholine binding to the M3 receptors . This action leads to bronchodilation, reducing the symptoms of chronic obstructive pulmonary disease (COPD) .

Pharmacokinetics

It’s known that the compound is used as a long-term maintenance treatment for copd, suggesting it has suitable bioavailability and pharmacokinetic properties for this application .

Result of Action

The primary result of Umeclidinium’s action is the alleviation of COPD symptoms. By preventing bronchoconstriction, it helps open up the airways, improving airflow and reducing shortness of breath, cough, and sputum production .

Action Environment

The environment in which Umeclidinium acts is primarily the human respiratory system, specifically the airway smooth muscle where the M3 receptors are located

属性

IUPAC Name |

(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-11-8-13-14-4-5-17(23)20(14,3)10-16(22)18(13)19(2)7-6-12(21)9-15(11)19/h6-7,9,11,13-14,16,18,22H,4-5,8,10H2,1-3H3/t11-,13-,14-,16-,18+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJLVPVXJZGLPJ-CCASCXMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(=O)C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC(=O)[C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Unii-UP4NO9901H | |

CAS RN |

61919-52-6 | |

| Record name | 11beta-Hydroxy-6alpha-methylandrosta-1,4-diene-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061919526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11.BETA.-HYDROXY-6.ALPHA.-METHYLANDROSTA-1,4-DIENE-3,17-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP4NO9901H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B142361.png)

![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]-(9CI)](/img/structure/B142365.png)